Granaticinic acid

Antibacterial Gram-negative broad-spectrum

Researchers investigating oxidative stress-mediated antibacterial mechanisms require structurally distinct BIQ class members, not interchangeable analogs like granaticin. Granaticinic acid resolves this: a defined dipyran acetic acid scaffold from Streptomyces sp. XT-11989, with unambiguous NMR assignment ensuring SAR accuracy. - Broad-spectrum activity against Gram-positive/negative pathogens including drug-resistant S. aureus - Structurally differentiated from granaticin and actinorhodin via post-PKS tailoring (pyran stereochemistry, C-glycosylation) - Suitable as an analytical standard for combinatorial biosynthesis and antimicrobial susceptibility testing

Molecular Formula C22H22O11
Molecular Weight 462.4 g/mol
Cat. No. B15565849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGranaticinic acid
Molecular FormulaC22H22O11
Molecular Weight462.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H22O11/c1-5-11-13(17(26)8(32-5)4-10(24)25)20(29)14-15(18(11)27)21(30)16-12(19(14)28)7-3-9(23)22(16,31)6(2)33-7/h5-9,17,23,26-27,29,31H,3-4H2,1-2H3,(H,24,25)/t5-,6+,7+,8-,9+,17+,22+/m0/s1
InChIKeyABHOBVJKBDCTNB-MJDCBFFMSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Granaticinic Acid Sourcing Guide


Granaticinic acid (CAS 71203-17-3) is a naturally occurring benzoisochromanequinone (BIQ) polyketide antibiotic first isolated from the thermophilic Streptomyces sp. XT-11989 [1]. Structurally characterized as [1S,3S,4S,7R,9R,10S,13R]-4,7,9,10-tetrahydro-5,12-dioxo-4,6,10,11,13-pentahydroxy-1,9-dimethyl-7,10-ethanonaphtho[2,3-c:6,7-c′]dipyran-3-acetic acid, it possesses a molecular weight of 462.40 g/mol [1]. As a member of the BIQ antibiotic class, it shares a biosynthetic lineage with actinorhodin, medermycin, and granaticin, though the nascent polyketide backbone is identical to that of actinorhodin [2].

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Antimicrobial screening context (Gram-positive and Gram-negative)
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BIQ polyketide scaffold for structure–activity studies
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pH-responsive indicator property for analytical monitoring

Granaticinic Acid vs. Analogs: Specification Requirements


Within the benzoisochromanequinone (BIQ) antibiotic family, compounds like actinorhodin, granaticin, medermycin, and granaticinic acid exhibit divergent biological spectra and physicochemical properties despite sharing a common biosynthetic origin [1][2]. For example, while actinorhodin and many granaticins are primarily active against Gram-positive bacteria, granaticinic acid demonstrates a distinct broad-spectrum profile with activity against both Gram-positive and Gram-negative pathogens [3]. Similarly, catalytic efficiency varies significantly: granaticin shows 15-fold higher ascorbic acid oxidation activity than actinorhodin [4]. Subtle stereochemical differences in the pyran ring, governed by distinct ketoreductase genes (e.g., gra-ORF5/6 vs. actVI-ORF1), further result in functional divergence [2]. Consequently, substituting one BIQ compound for another without direct comparative data risks selecting a compound with an unsuitable activity spectrum, potency, or stability profile, underscoring the necessity of a procurement strategy grounded in quantifiable differentiation.

Granaticin differs structurally; co-production may not ensure equivalent bioactivity profiling.
BIQ class members (actinorhodin, medermycin) have divergent post-PKS modifications; biosynthetic profile may not transfer.
Pyran-ring stereochemistry and glycosylation outcomes differ; biological recognition may not replicate.

Granaticinic Acid Comparative Evidence


Chemical Identity vs. Granaticin

Granaticinic acid exhibits a broad-spectrum antibacterial profile that includes activity against Gram-negative pathogens, a characteristic not shared by its close analog granaticin or the related BIQ antibiotic actinorhodin. Specifically, granaticinic acid demonstrates antagonism against drug-resistant Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Shigella flexnerii [1][2]. This contrasts with granaticin, which is primarily active against Gram-positive bacteria, and actinorhodin, which is also predominantly Gram-positive in spectrum [3]. The quantitative data, presented as zones of inhibition for granaticinic acid against various pathogens, are provided below [1].

Chemical Identity vs. Granaticin
Head-to-head
Distinct NMR-assigned structure; m/z 463.26 [M+H]
Supports procurement of defined CAS 71203-17-3 entity
Structural misassignment risks avoided
Antibacterial Gram-negative broad-spectrum drug resistance

Organocatalytic Activity: Granaticin vs. Actinorhodin

The BIQ antibiotic granaticin functions as a metal-free organocatalyst, facilitating the oxidation of L-ascorbic acid to L-dehydroascorbic acid and hydrogen peroxide (H2O2) at a 1:1 stoichiometric ratio [1]. In a direct head-to-head comparison, granaticin exhibited 15 times higher reactivity in this oxidation reaction than actinorhodin, a closely related BIQ compound, at an optimal pH of 7.0 [1]. The absence of metals in the purified granaticin fraction confirms its role as an organocatalyst [1]. This catalytic activity is linked to its bactericidal function through the generation of toxic H2O2 and the oxidation of sulfhydryl groups in bacterial cells [1].

Organocatalytic Activity
Class-level inference
15× higher reactivity
relative to actinorhodin (baseline 1×)
Supports class-level oxidative activity divergence
Granaticin vs. actinorhodin; pH 7.0 assay
Organocatalysis Oxidation Antibiotic mechanism Ascorbic acid

Stereochemistry and Glycosylation Impact on Bioactivity

The biosynthesis of BIQ antibiotics involves a key stereochemical branch point controlled by different ketoreductase genes. In actinorhodin biosynthesis, the actVI-ORF1 gene product determines the (3S,15R) stereochemistry of the pyran ring [1]. Conversely, in dihydrogranaticin biosynthesis, the gra-ORF5 and gra-ORF6 genes are essential for establishing the opposite (3R,15S) configuration [1]. Functional complementation experiments demonstrated that a mutation in actVI-ORF1 could be rescued by the granaticin biosynthetic genes gra-ORF5 and gra-ORF6, confirming their functional and stereochemical divergence [2]. The gra-ORF6 gene, a putative short-chain dehydrogenase with no sequence homology to actVI-ORF1, is proposed to act as a 'guiding' protein for stereospecific reduction by gra-ORF5 [1].

Stereochemistry & Glycosylation
Class-level inference
Opposite pyran-ring stereochemistry; C-glycosylation vs. dimerization
Supports stereochemical scaffold differentiation
Biosynthetic gene cluster analysis
Biosynthesis Polyketide Stereochemistry Gene cluster

Cytotoxic Selectivity: Granaticin Analogs Exhibit Differential Cytotoxicity Profiles Across Cancer Cell Lines

Structural variations among granaticin analogs lead to significant differences in cytotoxic potency and selectivity. Granaticin itself has an ED50 of 3.2 µg/mL against human oral epidermoid carcinoma (KB) cells [1]. A more complex hybrid, sekgranaticin, and related compounds (granaticins A and B, methyl granaticinate) exhibited potent cytotoxicity against a panel of cancer cell lines (MCF-7, A549, P6C, HCT-116) with IC50 values ranging from 0.02 to 6.77 µM [2]. A direct comparison of an intermediate, 6-deoxy-13-hydroxy-8,11-dione-dihydrogranaticin B (1), with granaticin B revealed similar cytotoxicity against HCT116 cells but decreased cytotoxicity against A549, HeLa, and HepG2 cell lines [3]. This indicates that specific structural modifications, such as the presence or absence of a 6-deoxy or 13-hydroxy group, can alter cell line selectivity.

Cytotoxicity Cancer Selectivity IC50

Solubility and Storage Stability: Granaticinic Acid Demonstrates High DMSO Solubility and Long-Term Stability

Granaticinic acid is reported to be soluble in DMSO up to 25 mg/mL and in DMF up to 25 mg/mL . The compound is stable for at least 2 years when stored as supplied, and solutions in DMSO or DMF can be stored at -20°C for up to 3 months . This level of solubility is advantageous for preparing concentrated stock solutions for in vitro assays. While direct comparative stability data against other BIQ antibiotics are not available in the provided sources, the defined solubility and stability parameters provide a clear baseline for procurement and experimental planning.

Solubility Stability DMSO Storage

Granaticinic Acid Research Applications


Natural Product SAR Studies

Granaticinic acid is a strong candidate for antimicrobial research programs focused on Gram-negative bacteria and drug-resistant strains like MRSA, due to its demonstrated broad-spectrum activity against pathogens including P. aeruginosa, E. coli, and S. flexnerii, which are not typically susceptible to related BIQ antibiotics like granaticin [1][2]. Its activity against P. aeruginosa is particularly noteworthy given the clinical challenge posed by this opportunistic pathogen [1].

Oxidative Stress and Organocatalytic Mechanism

Given granaticin's 15-fold higher catalytic efficiency in oxidizing L-ascorbic acid compared to actinorhodin, it serves as a superior model compound for investigating metal-free organocatalytic mechanisms [3]. Its ability to generate H2O2 and oxidize sulfhydryl groups makes it a valuable tool for studying oxidative stress pathways and bactericidal mechanisms linked to reactive oxygen species [3].

Biosynthetic Engineering of Stereochemistry and Glycosylation

The distinct stereochemical control exerted by the gra-ORF5/6 genes, which produce the (3R,15S) configuration opposite to that of actinorhodin, makes granaticin an essential comparator in studies of polyketide synthase (PKS) tailoring and stereochemical diversification [4]. Researchers can utilize the granaticin gene cluster to engineer novel stereoisomers or to complement mutations in other BIQ pathways, as demonstrated by the functional complementation of actVI-ORF1 mutants [5].

Antibacterial Screening Against Drug-Resistant Pathogens

The differential cytotoxicity observed among granaticin analogs, ranging from micromolar to nanomolar IC50 values and displaying cell line selectivity (e.g., the decreased activity of 6-deoxy-13-hydroxy-8,11-dione-dihydrogranaticin B against A549, HeLa, and HepG2 cells compared to granaticin B), makes this compound class a valuable set of probes for SAR studies aimed at optimizing anticancer selectivity [6][7].

Application
Selection Property
Validation Focus
Natural product SAR studies
Chemically defined BIQ scaffold
Structure-activity annotation accuracy
Oxidative stress mechanism studies
Organocatalytic assay context
H₂O₂-mediated antibacterial endpoints
Biosynthetic engineering of stereochemistry
Post-PKS tailoring profile
Glycosylation vs. dimerization outcomes
Antimicrobial screening against drug-resistant pathogens
Antimicrobial screening context
Drug-resistant strain panel endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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